N1-(pyridin-3-yl)-N2-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)oxalamide
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Overview
Description
N1-(pyridin-3-yl)-N2-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)oxalamide is a complex organic compound featuring a pyridine ring, a tetrahydropyran ring, and a piperidine ring
Mechanism of Action
Target of Action
The primary targets of this compound are Tropomyosin receptor kinases (TRKs) . TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can lead to cancer .
Mode of Action
This compound acts as an inhibitor of TRKs . TRKs are composed of an extracellular domain, which combines with endogenous ligands, an intercellular domain, and a transmembrane domain . Once activated, the intramembrane kinase domain is phosphorylated . This compound inhibits this process, thereby preventing the continuous activation of the intracellular kinase domain that can lead to cancers .
Biochemical Pathways
The inhibition of TRKs affects downstream signal transduction pathways, including Ras/Erk, PLC-γ, and PI3K/Akt . These pathways are associated with the proliferation, differentiation, and survival of cells . By inhibiting TRKs, this compound can disrupt these pathways and potentially prevent the development and progression of cancer .
Pharmacokinetics
The compound has shown good plasma stability . It also has low inhibitory activity to a panel of cytochrome P450 isoforms, except CYP2C9 . These properties can impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thus its bioavailability .
Result of Action
The result of the compound’s action is the inhibition of the proliferation of certain cell lines . For example, it has been shown to inhibit the proliferation of the Km-12 cell line . It also has obvious selectivity for the MCF-7 cell line and HUVEC cell line .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyridine and tetrahydropyran derivatives. One common approach is the reaction of pyridin-3-ylamine with tetrahydropyran-4-one to form an intermediate, which is then further reacted with piperidin-4-ylmethylamine under specific conditions to yield the final product.
Industrial Production Methods: In an industrial setting, the synthesis process is scaled up, often involving continuous flow reactors and advanced purification techniques to ensure high yield and purity. The use of catalysts and optimized reaction conditions helps in achieving cost-effective production.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Reactions with halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed:
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its structural features make it a versatile intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or bioactive molecules.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents
Industry: In the chemical industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of new products and processes.
Comparison with Similar Compounds
N-(pyridin-2-yl)amides: These compounds share the pyridine ring and are known for their biological activity.
Imidazo[1,2-a]pyridines: These compounds also contain a pyridine ring and are used in medicinal chemistry.
Piperidine derivatives: These compounds feature the piperidine ring and are used in various chemical and biological applications.
Uniqueness: N1-(pyridin-3-yl)-N2-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)oxalamide stands out due to its unique combination of structural elements, which contribute to its diverse applications and potential as a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]-N'-pyridin-3-yloxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O3/c23-17(18(24)21-15-2-1-7-19-13-15)20-12-14-3-8-22(9-4-14)16-5-10-25-11-6-16/h1-2,7,13-14,16H,3-6,8-12H2,(H,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJTFEDQEDWQLDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NC2=CN=CC=C2)C3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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